Calystegine B2, N-methyl-
Description
Overview of Polyhydroxy Nortropane Alkaloids: The Calystegine Family
Calystegines are a class of polyhydroxylated nortropane alkaloids, meaning they possess a characteristic nortropane skeleton—a bicyclic structure containing a nitrogen atom—adorned with multiple hydroxyl (-OH) groups. ontosight.ai This core structure is chemically known as 8-azabicyclo[3.2.1]octane. drugbank.com The calystegine family is primarily found in plants belonging to the Solanaceae (e.g., potatoes, eggplants) and Convolvulaceae families. ontosight.aibiosynth.comscielo.br
The classification of calystegines into different groups, such as A, B, and C, is determined by the number of hydroxyl groups they contain. researchgate.net For instance, calystegines in the A-series typically have three hydroxyl groups, while those in the B-series have four. researchgate.net These compounds are structurally similar to sugars, which is a key factor in their biological role as enzyme inhibitors. researchgate.net The nortropane skeleton of calystegines distinguishes them from tropane (B1204802) alkaloids like cocaine and scopolamine, as they lack a methyl group on the nitrogen atom of the bicyclic ring, although N-methylated versions like N-methyl-calystegine B2 do exist. researchgate.net
Significance of Calystegines as Plant Secondary Metabolites in Research
Calystegines are categorized as plant secondary metabolites. Unlike primary metabolites essential for basic survival, secondary metabolites are believed to play crucial roles in a plant's interaction with its environment, including defense against herbivores and pathogens. nih.govresearchgate.net The production of these compounds can be a defense mechanism, with some being toxic or acting as feeding deterrents. nih.gov
The primary reason for the significant research interest in calystegines is their ability to act as potent inhibitors of glycosidases. ontosight.airesearchgate.net Glycosidases are enzymes that are fundamental to carbohydrate metabolism. researchgate.netontosight.ai By mimicking the structure of natural sugars, calystegines can bind to the active sites of these enzymes, blocking their function. researchgate.net This inhibitory property has potential applications in various research areas, including the development of new therapeutic agents and agricultural chemicals. ontosight.ai For example, their ability to interfere with carbohydrate digestion has been a subject of study in metabolic disease research. researchgate.net Furthermore, their influence on the ecology of the rhizosphere (the soil region around plant roots) as nutritional sources for microorganisms is another area of active investigation. nih.gov
Distinguishing Features and Academic Importance of N-methyl-Calystegine B2 within the Calystegine Class
N-methyl-calystegine B2 is distinguished from its parent compound, calystegine B2, by the presence of a methyl group on the nitrogen atom of the nortropane ring. nih.gov This seemingly minor structural modification leads to a significant and highly specific change in its biological activity. nih.govnih.gov
The compound was first identified in the roots of Lycium chinense (a member of the Solanaceae family) alongside its parent compound and other calystegines. nih.gov Its IUPAC name is (1R,2S,3R,4S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol. ontosight.ai
The primary academic importance of N-methyl-calystegine B2 lies in its highly selective enzyme inhibition profile. While calystegine B2 is a potent inhibitor of both β-glucosidase and α-galactosidase, N-methyl-calystegine B2 is a more potent and highly specific inhibitor of α-galactosidase. nih.govnih.gov It shows a marked lack of inhibitory activity towards most other glycosidases, including β-glucosidase. nih.govcapes.gov.br This methylation of the nitrogen atom significantly alters the inhibitor's specificity. nih.gov
This high specificity for α-galactosidase inhibition has led researchers to propose N-methyl-calystegine B2 as a valuable tool for studying lysosomal storage disorders, specifically Fabry's disease, which is characterized by a deficiency in α-galactosidase activity. nih.govnih.gov The compound can be used to create cellular or animal models that mimic the biochemical conditions of the disease, facilitating further research into its pathology and potential treatments. nih.govchemfaces.com
Data Tables
Table 1: Chemical Identity of N-methyl-Calystegine B2
| Identifier | Value | Source |
| IUPAC Name | (1R,2S,3R,4S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | ontosight.ai |
| Chemical Formula | C₈H₁₅NO₄ | mpg.de |
| Molecular Weight | 189.21 g/mol | Calculated |
| Parent Compound | Calystegine B2 | nih.gov |
| Chemical Class | Polyhydroxylated Nortropane Alkaloid | ontosight.aievitachem.com |
| Known Sources | Lycium chinense (roots) | nih.gov |
Table 2: Comparative Glycosidase Inhibition
| Compound | Target Enzyme | Inhibition | Key Finding | Source |
| Calystegine B2 | β-glucosidase | Potent, Competitive (Ki = 1.9 µM) | Inhibits both β-glucosidase and α-galactosidase | nih.gov |
| α-galactosidase | Potent, Competitive (Ki = 0.86 µM) | nih.gov | ||
| N-methyl-Calystegine B2 | α-galactosidase | More Potent, Competitive (Ki = 0.47 µM) | Highly specific for α-galactosidase | nih.gov |
| β-glucosidase | No significant inhibition | Methylation alters specificity | nih.govcapes.gov.br | |
| Rat Liver Lysosomal α-galactosidase | Competitive (Ki = 1.8 µM) | Potential model for Fabry's disease | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
184045-65-6 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H15NO4/c1-9-4-2-3-8(9,13)7(12)6(11)5(4)10/h4-7,10-13H,2-3H2,1H3/t4?,5-,6+,7-,8+/m0/s1 |
InChI Key |
GZDWTPRPLBRISA-YMSFOUKASA-N |
Isomeric SMILES |
CN1C2CC[C@]1([C@H]([C@@H]([C@H]2O)O)O)O |
Canonical SMILES |
CN1C2CCC1(C(C(C2O)O)O)O |
Origin of Product |
United States |
Occurrence, Distribution, and Chemotaxonomic Relevance of N Methyl Calystegine B2
Natural Abundance and Isolation from Plant Genera and Families
N-methyl-calystegine B2 and its related calystegine compounds have been identified and isolated from several plant families, most notably the Solanaceae and Convolvulaceae. Their presence is a significant characteristic used in the chemical classification of these plants.
Within the Solanaceae family, the genus Lycium, particularly Lycium chinense (commonly known as Goji berry), has been a subject of phytochemical investigation. Studies have successfully isolated specific α-galactosidase inhibitors, identified as N-methylcalystegines, from this plant. The genus Solanum also demonstrates a notable presence of calystegines. In Solanum tuberosum (the common potato), calystegine B2 is a prominent constituent. Research has shown that the concentration of these alkaloids can vary significantly between different cultivars of potatoes.
The Convolvulaceae family, or the morning glory family, is another significant source of calystegines. These compounds are considered to be an almost consistent trait within this family, making them valuable chemotaxonomic markers. An extensive gas chromatography-mass spectrometry (GC-MS) study of 129 species from this family revealed the presence of various calystegines in 62 of those species. In the species Ipomoea pes-caprae, a coastal morning glory, calystegine B2 has been specifically isolated and identified.
The presence of calystegines, including N-methylated forms, is a key indicator in the chemotaxonomic classification of the Convolvulaceae family, helping to distinguish it from other plant families. Similarly, within the Solanaceae, the distribution pattern of calystegines aids in the taxonomic differentiation of various genera.
Localization within Plant Tissues and Organs
The distribution of N-methyl-calystegine B2 and related calystegines is not uniform throughout the plant. Research on Solanum tuberosum has provided detailed insights into the localization of these compounds within different plant organs.
In potato plants, calystegines are found in the roots, stems, leaves, flowers, and fruits. However, the highest concentrations are typically observed in the below-ground organs, particularly the tubers and sprouts. Within the tuber itself, there is a distinct concentration gradient, with the peel containing significantly higher levels of calystegines than the flesh. On average, the concentration in the peel can be four to thirteen times higher than in the flesh, depending on the cultivar.
The most remarkable accumulation of calystegines is found in the sprouts emerging from the tubers. Concentrations in the sprouts of some potato varieties can be up to 100 times higher than in the tuber flesh and eight times higher than in the peel. This suggests a potential protective role for these compounds during the early stages of plant growth. In aerial tissues, the highest concentrations are generally found in the flowers and young leaves.
Table 1: Distribution of Calystegine B2 in Solanum tuberosum Tissues
| Plant Tissue | Relative Concentration |
|---|---|
| Sprouts | Very High |
| Tuber Peel | High |
| Flowers | Moderate |
| Young Leaves | Moderate |
| Roots | Moderate |
| Stems | Low |
| Tuber Flesh | Low |
| Fruits | Low |
This table provides a generalized overview of the relative concentrations of calystegine B2 in various tissues of the potato plant, based on available research.
Comparative Analysis of N-methyl-Calystegine B2 Levels Across Plant Varieties and Environmental Conditions
The concentration of N-methyl-calystegine B2 and other calystegines can vary considerably among different varieties of the same plant species. This variation is a subject of ongoing research, particularly in economically important crops like the potato.
Studies comparing different potato cultivars have revealed a wide range of total calystegine levels. For instance, an analysis of eight different potato cultivars showed significant variation in the content of calystegines A3 and B2 in both the flesh and the peel of the tubers. This genetic variability suggests that the biosynthesis of these compounds is under strong genetic control.
The influence of environmental conditions on the levels of N-methyl-calystegine B2 is an area that requires more extensive investigation. While it is known that environmental stressors such as drought, temperature fluctuations, and soil composition can significantly impact the production of secondary metabolites in plants, specific data on N-methyl-calystegine B2 remains limited. General studies on the effect of environmental stress on plants in the Solanaceae family indicate that conditions like drought can lead to complex changes in the plant's metabolic profile. However, direct correlations between specific abiotic stresses and the concentration of N-methyl-calystegine B2 have not been extensively documented. Further research is needed to elucidate how factors like water availability, temperature, light intensity, and soil nutrient content directly influence the biosynthesis and accumulation of this specific alkaloid in different plant species and varieties.
Table 2: Reported Calystegine Levels in Different Potato Cultivars (Wet Weight)
| Cultivar | Total Calystegines (mg/kg in whole potato) | Calystegine B2 (mg/kg in whole potato) |
|---|---|---|
| Atlantic | 7 - 187 | 5 - 68 |
| Dark Red Norland | 7 - 187 | 5 - 68 |
| Ranger Russet | 7 - 187 | 5 - 68 |
| Red Lasoda | 7 - 187 | 5 - 68 |
| Russet Burbank | 7 - 187 | 5 - 68 |
| Russet Norkota | 7 - 187 | 5 - 68 |
| Shepody | 7 - 187 | 5 - 68 |
| Snowden | 7 - 187 | 5 - 68 |
Data represents the range of total calystegines and calystegine B2 found across eight different potato cultivars. Specific values for N-methyl-calystegine B2 were not individually reported in this study.
Biosynthetic Pathways of N Methyl Calystegine B2
Precursor Derivation from the Tropane (B1204802) Alkaloid Pathway (e.g., Putrescine, Pseudotropine)
The journey to N-methyl-Calystegine B2 begins with the diamine putrescine, a fundamental building block in the biosynthesis of all tropane alkaloids. nih.govresearchgate.net Putrescine itself is derived from the amino acids arginine or ornithine. researchgate.netmdpi.com Through a series of enzymatic reactions, putrescine is converted into N-methylputrescine, a key intermediate that commits the metabolic flow towards tropane alkaloid synthesis. nih.govnih.gov
Subsequent steps, which are not all fully elucidated, lead to the formation of the characteristic bicyclic tropane ring system, culminating in the production of tropinone (B130398). mdpi.com Tropinone stands as a critical branch-point intermediate in the pathway. nih.govoup.com The stereospecific reduction of tropinone determines whether the metabolic pathway will proceed towards the production of tropine-derived alkaloids (like hyoscyamine (B1674123) and scopolamine) or pseudotropine-derived compounds, including the calystegines. nih.govoup.com The formation of pseudotropine is the definitive step that channels intermediates into the calystegine biosynthetic branch, making it the direct precursor to the calystegine skeleton. nih.govnih.gov
| Precursor | Role in the Pathway | Derived From |
|---|---|---|
| Putrescine | Initial building block for the tropane ring system | Arginine/Ornithine |
| Tropinone | Branch-point intermediate | N-methylputrescine |
| Pseudotropine | Direct precursor to the calystegine skeleton | Tropinone |
Enzymatic Transformations in N-methyl-Calystegine B2 Biosynthesis
The conversion of the initial precursors into N-methyl-Calystegine B2 is orchestrated by a series of specific enzymes that catalyze key transformations, ensuring the correct stereochemistry and hydroxylation pattern of the final molecule.
Putrescine N-methyltransferase (PMT) is the first committed enzyme in the tropane alkaloid biosynthetic pathway. nih.govfrontiersin.orgoup.com It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, forming N-methylputrescine. nih.govnih.gov This step is crucial as it channels the metabolic flux away from primary metabolism (e.g., polyamine biosynthesis) and into the specialized pathway of tropane alkaloid formation. nih.gov The expression of the pmt gene is often localized in the roots of tropane alkaloid-producing plants. researchgate.netoup.com While overexpression of PMT can lead to increased levels of N-methylputrescine, this does not always directly translate to a higher accumulation of the final alkaloid products, suggesting that other downstream enzymes may be rate-limiting. oup.com
Tropinone reductases are key enzymes that act at the branch point of the tropane alkaloid pathway, determining the fate of tropinone. nih.govoup.com There are two main types of tropinone reductases, each with a distinct stereospecificity:
Tropinone Reductase I (TR-I): This enzyme reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for the biosynthesis of hyoscyamine and scopolamine. nih.govthieme-connect.com
Tropinone Reductase II (TR-II): This enzyme specifically reduces tropinone to pseudotropine (3β-tropanol), the direct precursor for the biosynthesis of calystegines. nih.govthieme-connect.com
The relative activities of TR-I and TR-II are critical in determining the ratio of different tropane alkaloids produced in a particular plant species. oup.com In plants that produce calystegines, TR-II activity is essential. Overexpression of the trII gene has been shown to increase the accumulation of calystegines, while suppression of its expression leads to a significant reduction in calystegine levels. oup.com
| Enzyme | Substrate | Product | Subsequent Biosynthetic Pathway |
|---|---|---|---|
| Tropinone Reductase I (TR-I) | Tropinone | Tropine | Hyoscyamine, Scopolamine |
| Tropinone Reductase II (TR-II) | Tropinone | Pseudotropine | Calystegines |
Following the formation of pseudotropine, a series of hydroxylation reactions occur to produce the various calystegine analogues, including Calystegine B2. The precise sequence and the enzymes responsible for these polyhydroxylation steps are still being elucidated. However, recent research has implicated cytochrome P450 monooxygenases in the hydroxylation and N-demethylation of pseudotropine-derived intermediates. nih.gov These enzymes are crucial in introducing hydroxyl groups at specific positions on the tropane ring, which is a defining feature of the calystegines. The stereochemical control during these hydroxylation steps is critical for the biological activity of the final molecules.
The final step in the biosynthesis of N-methyl-Calystegine B2 is the N-methylation of the nortropane nitrogen of a Calystegine B2 precursor. While the enzyme responsible for this specific methylation has not yet been definitively identified, it is likely catalyzed by a specific N-methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. This is analogous to the initial methylation of putrescine by PMT. Further research is needed to isolate and characterize the specific N-methyltransferase involved in the terminal step of N-methyl-Calystegine B2 biosynthesis.
Genetic Regulation and Expression of Biosynthetic Enzymes
The biosynthesis of N-methyl-Calystegine B2 is a tightly regulated process, controlled at the genetic level through the expression of the corresponding biosynthetic enzyme genes. The expression of these genes is often tissue-specific, with the roots being the primary site of tropane alkaloid synthesis in many plants. nih.govoup.com
The regulation of the tropane alkaloid pathway, and by extension the calystegine branch, is influenced by various transcription factors, including those from the MYB and bHLH families. zlibrary.tokyoto-u.ac.jpnih.gov These transcription factors can be activated by signaling molecules such as jasmonates (e.g., methyl jasmonate), which are plant hormones involved in defense responses. nih.govresearchgate.net The application of methyl jasmonate has been shown to upregulate the expression of genes encoding key enzymes in the tropane alkaloid pathway, such as PMT and the tropinone reductases, leading to an increased accumulation of the final alkaloid products. nih.govresearchgate.net The promoter regions of these biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors, allowing for a coordinated response to developmental and environmental cues. Further research is required to identify the specific transcription factors and regulatory networks that govern the calystegine-specific branch of the tropane alkaloid pathway.
Biological Activities and Molecular Mechanisms of N Methyl Calystegine B2
Glycosidase Inhibitory Spectrum and Potency of N-methyl-Calystegine B2
N-methyl-calystegine B2, a polyhydroxylated nortropane alkaloid, demonstrates a distinct and highly potent profile as a glycosidase inhibitor. Its activity is characterized by a remarkable selectivity for specific enzymes, a feature that is significantly influenced by its structural relationship with its parent compound, calystegine B2.
Selective Inhibition of Alpha-Galactosidases
N-methyl-calystegine B2 is a potent and highly specific inhibitor of α-galactosidases. nih.govfao.org Research has shown it to be a formidable competitive inhibitor of coffee bean α-galactosidase, with a reported inhibitor constant (Ki) of 0.47 µM. nih.govfao.org This potent inhibition extends to mammalian enzymes, as evidenced by its activity against rat liver lysosomal α-galactosidase, for which it has a Ki of 1.8 µM. nih.govfao.org A defining characteristic of N-methyl-calystegine B2 is its marked lack of inhibitory activity against most other glycosidases, underscoring its high specificity for α-galactosidases. nih.govfao.org This selectivity makes it a valuable tool in the study of metabolic processes involving this class of enzymes. nih.gov
Comparative Analysis with Parent Calystegine B2 and Other Calystegines
The inhibitory profile of N-methyl-calystegine B2 becomes clearer when compared to its parent compound, calystegine B2. Calystegine B2 itself is a potent glycosidase inhibitor but with a broader spectrum of activity. It is a strong competitive inhibitor of both almond β-glucosidase (Ki = 1.9 µM) and coffee bean α-galactosidase (Ki = 0.86 µM). nih.govfao.org
The addition of a methyl group to the nitrogen atom of calystegine B2 significantly alters its inhibitory specificity. nih.gov While N-methyl-calystegine B2 becomes a more potent inhibitor of coffee bean α-galactosidase (Ki = 0.47 µM) than its parent compound, it concurrently loses its ability to inhibit β-glucosidase. nih.govfao.org This shift highlights the critical role of the N-methylation in dictating the inhibitor's specificity.
This structure-activity relationship is further illuminated by examining other calystegines. For instance, the chemical N-methylation of calystegine A3 and calystegine B4 also leads to a marked enhancement of their inhibitory activity against coffee bean α-galactosidase, while nearly eliminating their effects on β-glucosidase and trehalase, respectively. nih.gov Conversely, the presence of a hydroxyl group at other positions, such as in calystegine C1, can diminish or abolish α-galactosidase inhibition, and subsequent N-methylation does not enhance this particular activity. nih.gov
| Compound | Coffee Bean α-Galactosidase | Almond β-Glucosidase | Rat Liver Lysosomal α-Galactosidase |
|---|---|---|---|
| N-methyl-calystegine B2 | 0.47 | No Inhibition | 1.8 |
| Calystegine B2 | 0.86 | 1.9 | Not Reported |
Kinetic Analysis of Enzyme Inhibition
Kinetic studies have established that N-methyl-calystegine B2 functions as a competitive inhibitor of α-galactosidase. nih.govfao.org This mode of inhibition indicates that the compound directly competes with the natural substrate for binding to the active site of the enzyme. The low Ki values associated with this inhibition signify a high affinity of N-methyl-calystegine B2 for the enzyme's active site. The competitive nature of the inhibition is a key aspect of its mechanism, suggesting that it acts as a mimic of the enzyme's substrate.
Cellular and Subcellular Target Interactions of N-methyl-Calystegine B2
The specific and potent inhibitory activity of N-methyl-calystegine B2 at the enzymatic level translates to significant interactions at the cellular and subcellular levels, particularly within the lysosome.
Binding Site Analysis and Enzyme-Substrate Mimicry
The structural resemblance of calystegines to monosaccharides is the basis for their ability to interact with the active sites of glycosidases. These polyhydroxylated nortropane alkaloids act as substrate mimics, fitting into the enzyme's active site in a manner similar to the natural sugar substrate. The competitive inhibition mechanism of N-methyl-calystegine B2 is strong evidence for its binding at the active site of α-galactosidase. nih.govfao.org
While detailed crystallographic studies of N-methyl-calystegine B2 bound to α-galactosidase are not widely available, in silico docking studies with the parent compound, calystegine B2, have confirmed its binding to the active sites of related enzymes. The orientation and stereochemistry of the hydroxyl groups on the nortropane ring are critical for this binding and for the inhibitory activity. The axially oriented N-methyl group in N-methyl-calystegine B2 is a key structural feature that enhances its specificity for α-galactosidase over other glycosidases. nih.gov This modification likely optimizes the inhibitor's interaction with specific amino acid residues within the active site of α-galactosidase, while creating steric or electronic hindrances that prevent effective binding to enzymes like β-glucosidase.
Impact on Lysosomal Enzyme Function in Experimental Models
A significant aspect of N-methyl-calystegine B2's biological activity is its ability to inhibit lysosomal α-galactosidase. nih.gov With a Ki of 1.8 µM for the rat liver lysosomal enzyme, it demonstrates a potent effect on this key component of lysosomal function. nih.govfao.org The lysosomal α-galactosidase is responsible for the breakdown of specific glycosphingolipids.
The potent and specific inhibition of this lysosomal enzyme by N-methyl-calystegine B2 has led to its proposed use as a tool for creating experimental models of Fabry's disease. nih.govfao.org Fabry's disease is a lysosomal storage disorder caused by a deficiency of α-galactosidase activity, leading to the accumulation of its substrate. By administering N-methyl-calystegine B2, researchers can induce a biochemical state that mimics the enzymatic defect seen in Fabry's disease, providing a valuable model for studying the pathophysiology of the disorder and for testing potential therapeutic strategies.
Ecological Roles and Plant Defense Mechanisms of N-methyl-Calystegine B2
The ecological functions of N-methyl-calystegine B2, a polyhydroxy nortropane alkaloid, are multifaceted, involving intricate interactions within the rhizosphere and contributing to plant defense strategies. As a secondary metabolite, its presence in plants suggests evolved roles in mediating relationships with soil microorganisms and deterring herbivores.
Influence on Rhizosphere Ecology and Soil Microorganism Interactions
The rhizosphere, the soil region immediately surrounding plant roots, is a dynamic environment where plants release a variety of chemical compounds that influence microbial communities. nih.gov Calystegines, as a group, are believed to play a significant role in this ecosystem, acting as both potential nutritional sources for soil microbes and as inhibitors of their glycosidase enzymes. nih.gov
However, the biological activity of these compounds is highly specific and dependent on their chemical structure. Research has shown a distinct difference in how soil bacteria metabolize calystegine B2 compared to its N-methyl derivative. Specifically, the soil bacterium Rhizobium meliloti is capable of catabolizing, or breaking down, the natural form of calystegine B2. In contrast, N-methyl-calystegine B2 is not catabolized by R. meliloti. nih.gov This finding indicates that the N-methylation of the calystegine B2 structure prevents its use as a nutritional source by this particular soil microorganism. This specificity highlights how subtle modifications to a molecule can fundamentally alter its ecological function within the complex chemical environment of the rhizosphere.
Table 1: Catabolism by Rhizobium meliloti
| Compound | Catabolized by R. meliloti |
|---|---|
| Calystegine B2 | Yes |
| N-methyl-calystegine B2 | No nih.gov |
This differential metabolism suggests that plants may produce N-methyl-calystegine B2 to selectively influence the composition and activity of their rhizosphere microbiome, potentially favoring microorganisms that are not dependent on calystegines as a carbon source or avoiding the proliferation of others.
Role in Plant-Insect Interactions
Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivorous insects, and alkaloids are a major class of these defensive compounds. nih.govchemijournal.com These nitrogen-containing molecules can act as feeding deterrents, toxins, or growth inhibitors, thereby reducing the palatability and nutritional value of plant tissues to insects. nih.govchemijournal.comresearchgate.net
Alkaloids can exert their effects through various mechanisms, such as interfering with neurotransmitters, blocking enzyme activity, or disrupting cell membrane integrity in insects. Many alkaloids are known to have potent antifeedant properties, discouraging insects from feeding after an initial taste. researchgate.net While the broader class of alkaloids, to which N-methyl-calystegine B2 belongs, is well-established in plant defense against insects, specific research detailing the direct role of N-methyl-calystegine B2 in these interactions is not extensively documented in current literature. The general function of related alkaloids suggests a potential, though unconfirmed, defensive role for this specific compound against insect herbivores.
Table 2: General Defensive Roles of Plant Alkaloids against Insects
| Defense Mechanism | Description |
|---|---|
| Antifeedant | Deters insects from feeding. researchgate.net |
| Toxicity | Acts as a poison, potentially affecting the nervous system or other vital functions. researchgate.net |
| Growth Inhibition | Slows or prevents the normal development of insect larvae. researchgate.net |
| Enzyme Inhibition | Interferes with the function of essential enzymes, such as those involved in digestion. nih.gov |
Antifungal and Antimicrobial Properties in Plant Systems
Plants are constantly exposed to a wide range of pathogenic fungi and bacteria and have evolved chemical defenses to combat these threats. Numerous plant-derived secondary metabolites, including various types of alkaloids, phenolics, and terpenoids, have demonstrated significant antifungal and antimicrobial activity. nih.govresearchgate.netresearchgate.net These compounds can inhibit spore germination, disrupt mycelial growth, or compromise the integrity of microbial cell walls and membranes. nih.govresearchgate.net
Alkaloids, in particular, can exhibit broad-spectrum antimicrobial effects. Their mechanisms of action can involve intercalating with DNA, inhibiting enzymes, or disrupting cellular transport processes in pathogenic microbes. However, the existing scientific literature does not provide specific evidence detailing the antifungal or antimicrobial properties of N-methyl-calystegine B2 within plant systems. While many plant alkaloids are integral to defense against microbial pathogens, the specific contribution of N-methyl-calystegine B2 to this defensive strategy remains an area for future research.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-methyl-calystegine B2 |
Structure Activity Relationship Sar Studies of N Methyl Calystegine B2 and Analogs
Influence of Nortropane Skeleton Modifications on Biological Activity
The 8-azabicyclo[3.2.1]octane, or nortropane, the skeleton is the fundamental framework of calystegines. Modifications to this core structure have been explored to understand its role in biological activity. One notable modification involves the replacement of the C6 methylene (B1212753) group with an oxygen atom, leading to the formation of 6-oxa-calystegine analogs. The synthesis of these ring-modified analogs has been achieved through methods like the tandem tautomerization-intramolecular glycosylation of thiourea-carbohydrate precursors researchgate.net.
Another approach to modifying the nortropane skeleton involves the introduction of aromatic substituents on the nitrogen atom. The synthesis of N-aromatic-calystegine B2 analogs has demonstrated that these modifications can significantly impact inhibitory potency, suggesting that the nortropane ring serves as a critical scaffold for orienting key functional groups within the enzyme's active site . The stability of the nortropane structure, combined with its potential for stereocontrolled functionalization, makes it a valuable template for designing novel glycosidase inhibitors researchgate.net.
The creation of hybrid molecules, combining features of calystegines with other potent iminosugar inhibitors like noeuromycin, has also been investigated. These efforts aim to leverage the favorable binding characteristics of different structural motifs to develop inhibitors with enhanced potency and selectivity researchgate.net.
Table 1: Influence of Nortropane Skeleton Modifications on Glycosidase Inhibition
| Compound/Analog | Modification | Key Findings | Reference(s) |
|---|---|---|---|
| 6-oxa-Calystegine Analogs | Replacement of C6 with an oxygen atom | Demonstrates the feasibility of ring modification to create novel analogs. | researchgate.net |
| N-Aromatic-Calystegine B2 Analogs | Addition of aromatic substituents to the nitrogen atom | Can enhance inhibitory potency against certain glycosidases. | |
| Calystegine-Noeuromycin Hybrids | Combination of structural features from both inhibitor classes | A strategy to develop inhibitors with potentially improved activity profiles. | researchgate.net |
Impact of Hydroxylation Pattern and Stereochemistry on Glycosidase Specificity
The number, position, and stereochemical orientation of hydroxyl groups on the nortropane ring are paramount in determining the inhibitory specificity of calystegines. These hydroxyl groups mimic the carbohydrate substrates of glycosidases, and their precise arrangement dictates the strength and selectivity of enzyme binding.
The degree of hydroxylation is a key determinant of inhibitory potency. Generally, the inhibitory activity increases with the number of hydroxyl groups, with pentahydroxylated calystegines (Group C) often exhibiting stronger inhibition than tetrahydroxylated (Group B) or trihydroxylated (Group A) analogs .
The position of the hydroxyl groups significantly influences selectivity. For instance, the addition of a hydroxyl group at the C6 position, as seen in Calystegine B1 and C1, enhances inhibitory activity against β-glucosidase and β-galactosidase but diminishes or abolishes inhibition of α-galactosidase nih.govnih.gov. Conversely, the equatorial hydroxyl group at C-2 in Calystegine B2 is considered a critical feature for strong binding to the active site of certain glycosidases. The stereochemistry at C-2 and C-4 further refines the inhibitory profile nih.gov.
Molecular docking studies have provided insights into how the configuration of hydroxyl groups affects binding orientation within the enzyme's active site. For example, Calystegine A3 and B2 adopt a similar binding orientation in β-glucocerebrosidase, whereas Calystegine B3 and B4 bind differently, which correlates with their effectiveness as pharmacological chaperones nih.gov.
Table 2: Impact of Hydroxylation on Glycosidase Inhibition
| Calystegine Analog | Key Hydroxylation Feature(s) | Effect on Glycosidase Inhibition | Reference(s) |
|---|---|---|---|
| (+) vs. (-) enantiomer of Calystegine B2 | Natural (+)-enantiomer | Essential for biological activity. | nih.govchemfaces.com |
| Calystegine C analogs (pentahydroxylated) | Higher degree of hydroxylation | Generally stronger inhibitors than A and B groups. | |
| Calystegine B1 and C1 | Presence of a C6-hydroxyl group | Enhanced inhibition of β-glucosidase and β-galactosidase; reduced α-galactosidase inhibition. | nih.govnih.gov |
| Calystegine B2 | Equatorial C2-hydroxyl group | Important for strong binding to specific glycosidases. | |
| Calystegine A3, B2, B3, B4 | Differing stereochemistry at C2, C3, and C4 | Different binding orientations and inhibitory profiles against β-glucocerebrosidase. | nih.gov |
Significance of N-Methylation in Modulating Enzyme Inhibition Profile
The presence or absence of a methyl group on the nitrogen atom of the nortropane skeleton is a critical factor in modulating the enzyme inhibition profile of calystegines. N-methyl-Calystegine B2, for instance, exhibits a markedly different inhibitory spectrum compared to its parent compound, Calystegine B2.
Studies have shown that while Calystegine B2 inhibits both α-galactosidase and β-glucosidase, N-methylation leads to a highly specific and more potent inhibitor of α-galactosidase, with a near-complete loss of activity against β-glucosidase nih.govchemfaces.comnih.gov. The N-methyl group of naturally occurring N-methyl-Calystegine B2 has been determined to be in an axial orientation nih.gov.
This shift in specificity is not universal across all calystegines. For example, the N-methylation of Calystegine C1 did not enhance its α-galactosidase inhibition. However, the chemical N-methylation of Calystegine A3 and B4 significantly increased their inhibitory activity against coffee bean α-galactosidase while eliminating their inhibitory effects on β-glucosidase and trehalase, respectively nih.gov. This demonstrates that methylation of the nitrogen atom is a powerful tool for altering the specificity of these inhibitors.
The enhanced and specific inhibition of α-galactosidase by N-methyl-Calystegine B2 has led to suggestions of its use as a tool to create experimental models for Fabry's disease, a lysosomal storage disorder caused by a deficiency in α-galactosidase activity researchgate.netnih.govchemfaces.com.
Table 3: Effect of N-Methylation on Glycosidase Inhibition (Ki values in µM)
| Compound | Target Enzyme | Ki Value | Reference(s) |
|---|---|---|---|
| Calystegine B2 | Almond β-glucosidase | 1.9 | nih.gov |
| Coffee bean α-galactosidase | 0.86 | nih.gov | |
| N-methyl-Calystegine B2 | Coffee bean α-galactosidase | 0.47 | nih.gov |
| Rat liver lysosomal α-galactosidase | 1.8 | nih.gov | |
| β-glucosidase | No significant inhibition | nih.govchemfaces.com | |
| N-methyl-Calystegine A3 | Coffee bean α-galactosidase | 5.2 | nih.gov |
| N-methyl-Calystegine B4 | Coffee bean α-galactosidase | 36 | nih.gov |
Computational and Molecular Docking Approaches in SAR Analysis
Computational methods, particularly molecular docking, have become invaluable tools in the SAR analysis of calystegine analogs. These approaches provide detailed insights into the molecular interactions between the inhibitor and the enzyme's active site, helping to rationalize experimentally observed inhibitory activities and guide the design of new, more potent inhibitors.
Molecular docking studies on calystegine isomers with β-glucocerebrosidase have revealed that the binding orientation is crucial for inhibitory activity. These studies have identified key amino acid residues (such as Asp127, Glu235, and Glu340) that form essential hydrogen bonds with the hydroxyl groups of the calystegine molecule. Favorable van der Waals interactions with residues like Phe128, Trp179, and Phe246 also contribute significantly to the binding affinity researchgate.netnih.gov.
These computational models can explain why subtle changes in the stereochemistry of the hydroxyl groups can lead to different binding orientations and, consequently, variations in inhibitory potency. For example, docking studies have shown that while Calystegine B2 and A3 bind in a similar manner, Calystegine B3 and B4 adopt a different orientation, which correlates with their reduced ability to stabilize the enzyme nih.gov.
Furthermore, computational approaches are used to predict the binding affinities of novel, synthetically challenging analogs before they are prepared in the laboratory. This allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process . The use of tools like AutoDock Vina enables the comparison of interactions between different analogs and helps to build a more comprehensive understanding of the SAR of this important class of compounds genominfo.org.
Table 4: Key Amino Acid Interactions Identified through Molecular Docking of Calystegines with β-Glucocerebrosidase
| Interaction Type | Interacting Amino Acid Residues | Role in Binding | Reference(s) |
|---|---|---|---|
| Hydrogen Bonding | Asp127, Glu235, Glu340, Trp179, Asn234, Trp381, Asn396 | Essential for anchoring the inhibitor in the active site. | researchgate.netnih.gov |
| Van der Waals Interactions | Phe128, Trp179, Phe246 | Contribute to the overall binding affinity and stability of the enzyme-inhibitor complex. | researchgate.netnih.gov |
Advanced Analytical Methodologies for Research on N Methyl Calystegine B2
Chromatographic Techniques for Isolation and Quantification.aber.ac.uknih.govresearchgate.net
The isolation and quantification of N-methyl-calystegine B2, a polyhydroxy nortropane alkaloid, rely on advanced chromatographic techniques that can handle its high polarity and low volatility. Both gas and liquid chromatography, often coupled with mass spectrometry, are pivotal in its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir However, due to the presence of multiple hydroxyl groups, N-methyl-calystegine B2 is non-volatile. Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. aber.ac.ukresearchgate.net Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique used for this purpose. researchgate.net
The GC-MS analysis of derivatized N-methyl-calystegine B2 allows for its separation from other alkaloids and matrix components, with the mass spectrometer providing sensitive and selective detection. shimadzu.com The resulting mass spectrum, characterized by specific fragmentation patterns of the derivatized molecule, is used for identification and quantification. sums.ac.ir While GC-MS offers high chromatographic resolution, the need for derivatization can introduce additional steps and potential sources of error in the analytical workflow. aber.ac.uk
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)
High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of calystegines, including N-methyl-calystegine B2, as it often circumvents the need for derivatization. aber.ac.uk This technique is well-suited for the analysis of polar and non-volatile compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used stationary phase for the separation of calystegines. aber.ac.uknih.gov HILIC columns effectively retain and separate these highly polar compounds, which are poorly retained on traditional reversed-phase columns. The mobile phase typically consists of a high percentage of an organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.
Coupling HPLC with a mass spectrometer, particularly a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap, provides high sensitivity and selectivity for detection and quantification. aber.ac.uknih.gov LC-MS/MS methods have been developed for the rapid and sensitive quantification of calystegines in various matrices, including cooked potato products and human urine. aber.ac.uk
Table 1: Comparison of GC-MS and LC-MS for N-methyl-calystegine B2 Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Derivatization | Required (e.g., silylation) | Generally not required |
| Compound Volatility | Analyte must be made volatile | Suitable for non-volatile compounds |
| Common Stationary Phase | Various capillary columns (e.g., DB-5) | Hydrophilic Interaction Liquid Chromatography (HILIC) aber.ac.uknih.gov |
| Advantages | High chromatographic resolution | High sensitivity and selectivity, no derivatization needed aber.ac.uk |
| Disadvantages | Additional sample preparation steps, potential for artifacts | Potential for matrix effects |
Ion Exchange Chromatography
Ion exchange chromatography (IEC) is a technique that separates molecules based on their net charge. While specific detailed applications of IEC for the isolation and quantification of N-methyl-calystegine B2 are not extensively documented in recent literature, the basic nature of this alkaloid suggests its potential applicability. As an amine, N-methyl-calystegine B2 would be protonated under acidic conditions, acquiring a positive charge. This would allow it to bind to a cation exchange resin. Elution could then be achieved by increasing the pH or the ionic strength of the mobile phase. IEC is often used as a sample clean-up or fractionation step prior to analysis by other chromatographic techniques.
Advanced Sample Preparation and Derivatization Techniques for Enhanced Analysis
Effective sample preparation is critical for accurate and reliable analysis of N-methyl-calystegine B2, especially from complex matrices like plant and biological samples. organomation.com The goal is to isolate and concentrate the analyte while removing interfering substances.
A common initial step is solid-liquid extraction , often using a mixture of methanol (B129727) and water, to extract the polar calystegines from the sample matrix. nih.gov This is typically followed by a clean-up step to remove lipids, pigments, and other interfering compounds. Solid-phase extraction (SPE) with a cation exchange sorbent can be an effective method for selective isolation of the basic calystegine alkaloids.
As mentioned for GC-MS analysis, derivatization is a key sample preparation technique. semanticscholar.org The most common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). jfda-online.com This process replaces the active protons of the hydroxyl groups with nonpolar trimethylsilyl groups, thereby increasing the volatility and thermal stability of N-methyl-calystegine B2 for GC analysis.
For LC-MS analysis, while derivatization is not always necessary, it can sometimes be employed to improve chromatographic behavior or enhance ionization efficiency. However, the development of HILIC methods has largely reduced the need for derivatization in LC-MS analysis of calystegines. aber.ac.uk
Quantitative Methodologies for Plant and Biological Samples
The quantification of N-methyl-calystegine B2 in plant and biological samples is predominantly carried out using LC-MS/MS. aber.ac.uknih.gov These methods are validated to ensure their accuracy, precision, and sensitivity.
A typical quantitative workflow involves:
Extraction: Solid-liquid extraction of the sample with a suitable solvent system (e.g., methanol/water).
Clean-up: Removal of interfering matrix components using techniques like SPE.
LC-MS/MS Analysis: Separation by HPLC, usually with a HILIC column, followed by detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Method validation includes the determination of several key parameters:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.
Limits of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For calystegine B2, LOQs in the range of 0.5 mg/kg have been reported in tomato-based products. nih.gov
Recoveries: The percentage of the analyte that is recovered through the entire analytical process, which should be consistent and reproducible. Recoveries for calystegines in the range of 96% to 121% have been achieved. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD), with values lower than or equal to 16% being considered acceptable. nih.gov
Table 2: Validation Parameters for Quantitative Analysis of Calystegine B2
| Validation Parameter | Typical Value/Range for Calystegine B2 Analysis | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.5 mg/kg | nih.gov |
| Recovery | 96 - 121% | nih.gov |
| Precision (RSD) | ≤ 16% | nih.gov |
These robust quantitative methods are essential for studying the occurrence and biological significance of N-methyl-calystegine B2 in various natural sources.
In Vitro and in Vivo Non Clinical Experimental Models for N Methyl Calystegine B2 Research
Cellular Models for Glycosidase Inhibition and Lysosomal Studies (e.g., Fabry's disease cellular models)
Cellular models are indispensable for studying the effects of N-methyl-calystegine B2 at the cellular level, especially for understanding its interaction with lysosomal enzymes. Fabry disease, an X-linked lysosomal storage disorder caused by deficient α-galactosidase A (α-Gal A) activity, serves as a primary focus for such research. The progressive accumulation of globotriaosylceramide (Gb3) in lysosomes is a hallmark of the disease.
The high specificity of N-methyl-calystegine B2 for α-galactosidase makes it a valuable research tool to create a pharmacological model of Fabry disease in healthy cells. By inhibiting α-Gal A, the compound can induce a cellular phenotype that mimics the disease, allowing for the study of downstream pathological events and the testing of therapeutic strategies.
Various human in vitro models are utilized in Fabry disease research where N-methyl-calystegine B2 could be applied:
Patient-Derived Fibroblasts: Skin fibroblasts from Fabry patients are commonly used. These cells naturally exhibit Gb3 accumulation and can be used to study the effects of potential therapies. d-nb.info While not used to model the disease itself, they could be used to study the competitive interaction of N-methyl-calystegine B2 with other potential therapeutic agents like pharmacological chaperones.
Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from Fabry patients and differentiated into various cell types affected by the disease, such as cardiomyocytes and neurons. d-nb.info This allows for the investigation of disease mechanisms in a patient-specific and cell-type-specific manner.
Genetically Engineered Cell Lines: Healthy cell lines can be genetically modified using techniques like CRISPR/Cas9 to introduce mutations in the GLA gene, thereby creating a Fabry disease model.
N-methyl-calystegine B2's role in these models is primarily as a specific inhibitor to induce a Fabry-like state in otherwise healthy cells for comparative studies. Its potent and selective inhibition of rat liver lysosomal α-galactosidase further supports its utility in creating such experimental models for this lysosomal storage disorder. nih.gov
Plant Tissue Culture and Root Culture Systems for Biosynthesis Studies
The biosynthesis of calystegines, including N-methyl-calystegine B2, is studied using plant tissue and root culture systems. These alkaloids are typically produced in the roots of certain plant families, particularly Solanaceae. Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are often used because they are genetically stable and exhibit rapid growth.
Research has shown that plants and root cultures of Atropa belladonna (deadly nightshade) produce calystegines. nih.govnih.gov The biosynthesis of these nortropane alkaloids proceeds through the tropane (B1204802) alkaloid pathway, with pseudotropine being a key intermediate metabolite. researchgate.net Studies on Atropa belladonna root cultures have investigated how different factors affect alkaloid production. For instance, elevating the sucrose supply in the culture medium has been shown to increase the accumulation of calystegines, whereas elicitors like chitosan and methyl jasmonate did not enhance their production. nih.gov
While much of the research focuses on calystegines as a group, N-methyl-calystegine B2 has been specifically isolated from the roots of Lycium chinense (Chinese wolfberry), another member of the Solanaceae family. nih.gov The study of root cultures from this and related species is essential for elucidating the specific enzymatic steps involved in the N-methylation of the calystegine core structure.
| Plant Species | Culture System | Key Findings Related to Calystegine Biosynthesis |
| Atropa belladonna | Root Cultures | Calystegine levels are elevated with increased sucrose supply but not by elicitors like methyl jasmonate. nih.gov |
| Physalis species | Root Cultures | Different species produce varying profiles of calystegines, including Calystegine B2. sid.ir |
| Lycium chinense | Whole Plant (Roots) | Natural source of N-methyl-calystegine B2 and N-methyl-calystegine C1. nih.gov |
In Vitro Enzymatic Assays for Mechanistic Characterization
In vitro enzymatic assays are crucial for the detailed characterization of N-methyl-calystegine B2 as an enzyme inhibitor. These assays allow for the precise determination of its inhibitory potency, specificity, and mechanism of action against various glycosidases.
N-methyl-calystegine B2 has been identified as a potent and specific competitive inhibitor of α-galactosidase. nih.gov This means it binds to the active site of the enzyme, competing with the natural substrate. Its potency is significantly higher against coffee bean α-galactosidase compared to its parent compound, calystegine B2. nih.gov
A key finding from these assays is the remarkable specificity of N-methyl-calystegine B2. While it strongly inhibits α-galactosidase, it shows a marked lack of inhibitory activity towards most other glycosidases, including β-glucosidase, which is potently inhibited by the parent calystegine B2. nih.govnih.gov This shift in specificity upon N-methylation is a significant characteristic. The methylation of the nitrogen atom significantly alters the inhibitor's specificity. nih.gov
The inhibitory constants (Ki) quantify the potency of the inhibitor. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Enzyme Source | Compound | Inhibition Constant (Ki) | Inhibition Type |
|---|---|---|---|
| Coffee Bean α-galactosidase | N-methyl-calystegine B2 | 0.47 µM | Competitive |
| Rat Liver Lysosomal α-galactosidase | N-methyl-calystegine B2 | 1.8 µM | Competitive |
| Coffee Bean α-galactosidase | Calystegine B2 | 0.86 µM | Competitive |
| Almond β-glucosidase | Calystegine B2 | 1.9 µM | Competitive |
| Almond β-glucosidase | N-methyl-calystegine B2 | No significant inhibition | N/A |
Data sourced from Asano et al. (1997). nih.gov
These in vitro enzymatic assays are fundamental for establishing the biochemical profile of N-methyl-calystegine B2, confirming its mechanism as a competitive inhibitor, and highlighting the specificity that makes it a valuable tool for studying α-galactosidase and its role in lysosomal biology.
Future Research Directions and Unexplored Avenues for N Methyl Calystegine B2
Elucidation of Remaining Biosynthetic Steps and Uncharacterized Enzymes
The biosynthetic pathway of calystegines is a complex process that is not yet fully understood. While significant strides have been made in identifying some of the key enzymes and intermediates, several steps leading to the formation of N-methyl-calystegine B2 remain to be elucidated.
Recent research has shed light on the early stages of calystegine biosynthesis, identifying the involvement of cytochrome P450s in the N-demethylation and ring-hydroxylation of pseudotropine-derived alkaloids. nih.gov Specifically, in Atropa belladonna, two cytochrome P450 enzymes, AbP450-5021 and AbP450-116623, have been shown to be crucial for the production of various N-demethylated modified tropane (B1204802) alkaloids, including calystegines. nih.gov Furthermore, a mitochondrion-localized BAHD acyltransferase has been identified as being involved in the biosynthesis of 3β-tigloyloxytropane, a key intermediate in the calystegine pathway. researchgate.net
Despite this progress, the precise sequence of hydroxylation and N-methylation steps leading to N-methyl-calystegine B2 is still unclear. Future research should focus on:
Identifying the specific N-methyltransferase: The enzyme responsible for the N-methylation of the calystegine core structure to produce N-methyl-calystegine B2 has not yet been characterized. Identifying and characterizing this enzyme is a critical next step.
Characterizing hydroxylation enzymes: The specific order and the enzymes responsible for the multiple hydroxylation steps that create the distinct calystegine B2 structure need to be determined.
Reconstituting the pathway: Once the remaining enzymes are identified, reconstituting the entire biosynthetic pathway in a heterologous system, such as yeast or E. coli, would provide a definitive understanding of the process and could enable biotechnological production of N-methyl-calystegine B2.
Investigation of Novel Biological Targets Beyond Glycosidases
The primary biological activity of calystegines, including N-methyl-calystegine B2, is the inhibition of glycosidase enzymes. nih.gov Calystegine B2 is a known inhibitor of both α- and β-glucosidases. nih.gov However, the N-methyl derivative of calystegine B2 exhibits a more specific inhibition profile, targeting α-galactosidase while showing reduced activity against β-glucosidase. nih.gov
This specificity opens up avenues for investigating its effects on biological systems where α-galactosidase activity is critical. For instance, a deficiency in α-galactosidase is the underlying cause of Fabry's disease. nih.gov The selective inhibition by N-methyl-calystegine B2 suggests its potential as a tool to study this and other lysosomal storage disorders.
Future research should explore:
Screening against a broader panel of glycosidases: A comprehensive screening of N-methyl-calystegine B2 against a wide array of glycosidases and other carbohydrate-processing enzymes could reveal novel and more specific inhibitory activities.
Investigating non-glycosidase targets: While glycosidases are the known targets, it is plausible that N-methyl-calystegine B2 could interact with other proteins, such as lectins or carbohydrate transporters. Unbiased screening approaches, like affinity chromatography-mass spectrometry, could identify novel binding partners.
Cellular and animal models of disease: Utilizing N-methyl-calystegine B2 in cellular or animal models of diseases characterized by aberrant glycosidase activity could uncover new therapeutic possibilities and provide deeper insights into the pathophysiology of these conditions. nih.gov
Development of N-methyl-Calystegine B2 as a Biochemical Tool or Probe
The selective inhibitory profile of N-methyl-calystegine B2 makes it a promising candidate for development as a biochemical tool or probe to study the function of specific glycosidases in complex biological systems. Its ability to selectively inhibit α-galactosidase can be exploited to dissect the roles of this enzyme in various cellular processes.
The enzymatic synthesis of glycosylated derivatives of calystegines has already been demonstrated, which alters their inhibitory activity. elsevierpure.comnih.gov This highlights the potential for chemical modification to fine-tune the properties of these molecules.
Future efforts in this area should include:
Synthesis of tagged derivatives: The development of fluorescently or radioactively labeled N-methyl-calystegine B2 derivatives would enable researchers to track its localization within cells and tissues and to identify its specific binding partners.
Affinity probes: Immobilizing N-methyl-calystegine B2 on a solid support could be used to create affinity columns for the purification of α-galactosidase and its interacting proteins.
Structure-activity relationship studies: A systematic synthesis and evaluation of N-methyl-calystegine B2 analogs could lead to the development of even more potent and selective inhibitors, providing a toolkit of probes with varying specificities. researchgate.netnih.gov
Advanced Ecological Studies on Plant-Environment Interactions
Calystegines are believed to play a significant role in mediating the interactions between plants and their environment, particularly in the rhizosphere. nih.gov They can act as a nutritional source for certain soil microorganisms and as inhibitors of glycosidases produced by others, thereby shaping the microbial community in the vicinity of the plant roots. nih.gov
The specific role of N-methyl-calystegine B2 in these ecological interactions is an area ripe for investigation. It has been shown that the N-methyl derivative is not catabolized by Rhizobium meliloti, a bacterium that can utilize calystegine B2. nih.gov This suggests that N-methylation may be a strategy for plants to produce a more stable, persistent glycosidase inhibitor in the soil.
Future ecological research should focus on:
Impact on rhizosphere microbial communities: Using metagenomic and metatranscriptomic approaches to analyze the soil microbial communities of plants that produce N-methyl-calystegine B2 could reveal its influence on the composition and activity of these communities.
Role in plant defense: Investigating whether the production of N-methyl-calystegine B2 is induced by herbivory or pathogen attack would provide insights into its potential role as a defense compound.
Allelopathic potential: Further studies are needed to explore the allelopathic effects of N-methyl-calystegine B2 on the germination and growth of competing plant species.
Integration of Omics Technologies (Proteomics, Metabolomics) to Understand its Role in Biological Systems
The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a systems-level understanding of the biological roles of N-methyl-calystegine B2. nih.govmdpi.commdpi.com These technologies can provide a global snapshot of the changes in protein and metabolite levels in response to the presence of this compound.
For example, metabolomics could be used to identify the metabolic pathways that are perturbed by the inhibition of α-galactosidase by N-methyl-calystegine B2. Proteomics could identify changes in protein expression that occur as a compensatory response to this inhibition. nih.gov
Future research integrating omics technologies could involve:
Metabolomic profiling of cells and tissues: Treating cells or tissues with N-methyl-calystegine B2 and analyzing the resulting changes in the metabolome could reveal novel metabolic consequences of α-galactosidase inhibition.
Proteomic analysis of cellular responses: Identifying changes in the proteome of cells exposed to N-methyl-calystegine B2 could uncover downstream signaling pathways and cellular processes that are affected by this compound.
Combined omics approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics would provide a comprehensive, multi-layered view of the biological impact of N-methyl-calystegine B2, leading to a more complete understanding of its function in biological systems.
Q & A
Q. What analytical techniques are used to detect and quantify N-methyl-calystegine B2 in plant extracts?
To identify and quantify N-methyl-calystegine B2, researchers commonly employ gas chromatography-tandem mass spectrometry (GC-MS/MS) after preliminary screening via capillary zone electrophoresis (CE) . GC-MS/MS provides high sensitivity and specificity, enabling differentiation of calystegine B2 from structurally similar alkaloids in complex plant matrices. For validation, include internal standards (e.g., deuterated analogs) and replicate runs to ensure precision .
Q. What are the primary natural sources of N-methyl-calystegine B2?
N-methyl-calystegine B2 is predominantly found in plants of the Ericaceae family , including cranberry (Vaccinium macrocarpon) and lingonberry (Vaccinium vitis-idaea). Its presence correlates with traditional use in managing hyperglycemia, as observed in phytochemical surveys of folk medicinal plants .
Q. How does N-methyl-calystegine B2 function as a glycosidase inhibitor?
N-methyl-calystegine B2 acts as a competitive inhibitor of β-glucosidases by binding to the enzyme’s active site, forming a stable complex that prevents substrate hydrolysis. Methodologically, this is confirmed via enzyme kinetics assays (measuring Km and Vmax shifts) and X-ray crystallography to visualize binding interactions .
Q. What ethical considerations are critical when designing studies on N-methyl-calystegine B2?
Ensure compliance with institutional review boards (IRBs) for plant-derived compound research. Key considerations include:
- Transparent reporting of synthetic routes (if applicable).
- Validation of anti-hyperglycemic claims using blinded experiments and independent replication .
- Disclosure of conflicts of interest in publications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory potency of N-methyl-calystegine B2 across studies?
Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or purity of the compound . To address this:
- Standardize assays using recombinant human lysosomal β-glucocerebrosidase.
- Validate compound purity via HPLC coupled with evaporative light scattering detection (ELSD) .
- Apply Bayesian statistical models to account for inter-study variability and small sample sizes .
Q. What challenges arise in synthesizing bioactive analogues of N-methyl-calystegine B2?
Synthetic routes, such as the carbodiimide-mediated coupling for urea-linked disaccharide analogues, often fail to retain bioactivity due to:
- Disruption of the nor-tropane ring’s stereochemistry.
- Introduction of hydrophilic substituents that reduce membrane permeability.
- Solutions include solid-phase synthesis for precise stereochemical control and molecular dynamics simulations to predict binding affinity .
Q. How can in vitro models evaluate the impact of N-methyl-calystegine B2 on hyperglycemia-related oxidative stress?
Use human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions. Key metrics:
- Mitochondrial dynamics (via fluorescent probes like MitoTracker).
- ER stress markers (e.g., GRP78 expression).
- Antioxidant defense enzymes (e.g., superoxide dismutase activity). Normalize data to untreated controls and account for donor variability .
Q. What methodologies assess the subcellular localization of N-methyl-calystegine B2?
- Subcellular fractionation followed by LC-MS/MS to quantify distribution in cytoplasmic vs. lysosomal fractions.
- Fluorescence tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
- Validate localization consistency across cell types (e.g., hepatocytes vs. pancreatic β-cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
